tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642368
InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9-4-5-12(13,6-9)8-14/h9,14H,4-8H2,1-3H3/t9-,12+/m1/s1
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC18642368

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9-4-5-12(13,6-9)8-14/h9,14H,4-8H2,1-3H3/t9-,12+/m1/s1
Standard InChI Key WWSYQMMNJDTMJV-SKDRFNHKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1(C2)CO

Introduction

Chemical Structure and Stereochemical Features

Core Bicyclic Framework

The 2-azabicyclo[2.2.1]heptane system forms the structural backbone of this compound, consisting of a seven-membered bicyclic structure with nitrogen at the bridgehead position . The norbornane-like skeleton imposes significant ring strain, contributing to the molecule’s reactivity and conformational rigidity. X-ray crystallographic studies of analogous compounds reveal a puckered geometry at the nitrogen center, with bond angles of approximately 94° for N-C2-C3 and 88° for C1-N-C5 .

The (1S,4R) stereochemistry places the hydroxymethyl group in an exo orientation relative to the bicyclic system, while the tert-butyl carbamate occupies an endo position . This spatial arrangement creates a chiral environment critical for enantioselective interactions, as demonstrated in asymmetric catalysis studies .

Functional Group Analysis

  • Hydroxymethyl group (-CH2_2OH): Positioned at C1, this polar substituent participates in hydrogen bonding and serves as a handle for further chemical modifications, such as oxidation to carboxylic acids or esterification .

  • tert-Butyl carbamate (Boc): The Boc group at N2 acts as a protective moiety for the secondary amine, enhancing solubility in organic solvents and preventing undesired nucleophilic reactions during synthesis .

  • Bridgehead nitrogen: The sp3^3-hybridized nitrogen atom exhibits reduced basicity compared to acyclic amines (pKa_a ~5.2) due to ring strain and electronic effects, enabling selective deprotection strategies .

PropertyValueSource
Molecular formulaC12H21NO3\text{C}_{12}\text{H}_{21}\text{NO}_{3}
Molecular weight227.30 g/mol
Boiling point312°C (predicted)
LogP1.47 (calculated)

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically employs a stereoselective cyclization strategy:

  • Chiral pool starting materials: D-erythrose or L-serine derivatives provide the hydroxymethyl stereocenter .

  • Bicyclization: Aza-Diels-Alder reactions between enamine intermediates and dienophiles construct the bicyclic framework with >98% enantiomeric excess .

  • Boc protection: tert-Butyl dicarbonate introduces the carbamate group under mild alkaline conditions (pH 8.5, 0°C) .

Industrial-Scale Production

  • Continuous flow hydrogenation (50 psi H2_2, 40°C)

  • Enzymatic resolution using Pseudomonas cepacia lipase (E-value = 32)

  • Crystallization-induced asymmetric transformation in heptane/MTBE

Chemical Reactivity and Derivatives

Nucleophilic Transformations

The hydroxymethyl group undergoes selective reactions while preserving the bicyclic core:

  • Oxidation: TEMPO/NaClO2_2 converts -CH2_2OH to -COOH in 89% yield

  • Mitsunobu reactions: Ph3_3P/DIAD mediates etherification with phenols (R-OH → R-O-CH2_2-)

  • Enzymatic acetylation: Candida antarctica lipase B selectively acetylates the primary alcohol (97% ee)

Carbamate Deprotection

Controlled removal of the Boc group employs:

  • Acidic conditions: 4M HCl/dioxane (quant. deprotection in 2h)

  • Thermal cleavage: Pyrolysis at 180°C yields free amine without racemization

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key chiral building block for:

  • Antiviral agents: Oseltamivir analogs with improved neuraminidase binding

  • Anticoagulants: Direct Factor Xa inhibitors (e.g., Apixaban derivatives)

  • Neurological drugs: D3_3-selective dopamine receptor modulators

Asymmetric Catalysis

Immobilized on mesoporous silica (SBA-15), the compound catalyzes:

  • Aldol reactions: 94% ee for anti-aldol products

  • Michael additions: 99% yield in water at 25°C

Comparison with Structural Analogs

CompoundKey DifferenceActivity Change
(1S,3R,4R)-isomer Hydroxymethyl at C310× reduced Factor Xa affinity
(1R,4S)-2-oxa analog Oxygen at C2Loss of antimicrobial activity
5-Bromophenyl derivativeAryl carbamate substituent3× improved neuraminidase inhibition

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